molecular formula C9H15NO2 B8608210 4-(3,6-dihydro-2H-pyran-4-yl)morpholine

4-(3,6-dihydro-2H-pyran-4-yl)morpholine

Cat. No. B8608210
M. Wt: 169.22 g/mol
InChI Key: CJXSBTXDCWOIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901114B2

Procedure details

650 mg of tetrahydro-4H-pyran-4-one together with 950 mg of morpholine were dissolved in 10 ml of toluene and the mixture was heated under reflux in a light water separator for 5 hours. Subsequently, the mixture was concentrated under reduced pressure, and residue (1.3 g) was used further without further workup.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.O>C1(C)C=CC=CC=1>[O:1]1[CH2:6][CH:5]=[C:4]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
950 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated under reduced pressure, and residue (1.3 g)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
O1CCC(=CC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.